![molecular formula C23H31ClO6 B1212666 9alpha-Chlorocortisol acetate CAS No. 29042-01-1](/img/structure/B1212666.png)
9alpha-Chlorocortisol acetate
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Overview
Description
9-Chloro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a corticosteroid hormone.
Scientific Research Applications
Metabolic and Binding Studies
- Metabolism in Kidney : A study by Rafestin-Oblin et al. (1977) examined the metabolism of 9alpha-fluorocortisol in rat kidneys, revealing that it is metabolized variably based on experimental conditions. The primary metabolite formed was identified as 20(xi)-dihydro-9alpha-fluorocortisol. This study highlighted the compound's binding to both mineralocorticoid and glucocorticoid receptors, offering insights into its metabolic pathways in renal tissues Rafestin-Oblin, Michaud, Nakane, & Corvol, 1977.
Therapeutic Potential
- Anti-Angiogenic Activity : Yamaji et al. (1999) reported on the anti-angiogenic activity of 9alpha-fluoromedroxyprogesterone acetate (FMPA), a synthetic analog of medroxyprogesterone acetate, demonstrating significant inhibition of angiogenic response. The study suggests potential therapeutic applications for diseases associated with angiogenesis Yamaji, Tsuboi, Murata, Uchida, Kohno, Sugino, Hibino, Shimamura, & Oikawa, 1999.
Development of Selective Antagonists
- Advancement in Antimineralocorticoid Drugs : Ménard (2004) discussed the development of selective antimineralocorticoid drugs, mentioning the role of 9alpha-fluorohydrocortisone in the early stages. The study highlights the evolution and methodology in creating more selective drugs for hypertension and congestive heart failure treatment Ménard, 2004.
Hormonal Interactions
- Hypophysectomy and Corticoid Actions : A study by Ventura and Selye (1957) demonstrated how hypophysectomy (removal of the pituitary gland) influenced the actions of 9[α]-chlorocortisol acetate in rats, affecting tissue responses to corticoids Ventura & Selye, 1957.
Anti-Tumor Applications
- Synthesis and Anti-Tumor Activity : Murata et al. (2006) synthesized 9alpha-fluoromedroxyprogesterone acetate (FMPA) and tested its anti-tumor effect on rat mammary carcinomas, demonstrating significant anti-tumor effects. This indicates potential applications in cancer treatment Murata, Fujimori, Ichihara, Sato, Yamaji, Tsuboi, Uchida, Suzuki, Yamada, Oikawa, Nemoto, Nobuhiro, Choshi, & Hibino, 2006.
properties
CAS RN |
29042-01-1 |
---|---|
Product Name |
9alpha-Chlorocortisol acetate |
Molecular Formula |
C23H31ClO6 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31ClO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
HTJFRKHNCHTUNL-GSLJADNHSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)O |
Other CAS RN |
29042-01-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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